METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE
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Overview
Description
METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzodioxole moiety, and a sulfonamide group
Preparation Methods
The synthesis of METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the benzodioxole moiety, and the sulfonamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the benzodioxole or thiophene rings are activated by electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE include:
Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: Shares the benzodioxole moiety but differs in the functional groups attached to the core structure.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole structure but with different substituents on the propanoic acid.
Butanoic acid, 3-(1,3-benzodioxol-5-ylamino)-, methyl ester: Contains the benzodioxole and amine groups but differs in the ester and acid functionalities
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S2/c1-12-3-5-13(6-4-12)15-10-28-18(20(22)25-2)19(15)29(23,24)21-14-7-8-16-17(9-14)27-11-26-16/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGJMCKIMFRHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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